Methyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate
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Overview
Description
Methyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate is a chemical compound with the molecular formula C8H12F3NO2 It is characterized by the presence of a cyclobutyl ring, an amino group, and three fluorine atoms attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclobutylamine and methyl 3,3,3-trifluoropropanoate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum may be used.
Reaction Steps: The cyclobutylamine is reacted with methyl 3,3,3-trifluoropropanoate in the presence of the catalyst and solvent. The reaction mixture is stirred at a specific temperature, typically ranging from room temperature to 80°C, for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(trifluoromethyl)propionate: Similar in structure but lacks the cyclobutyl ring.
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate: Similar but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-14-6(13)7(12,8(9,10)11)5-3-2-4-5/h5H,2-4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPSGJPKEGMJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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